tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate

Descripción general

Descripción

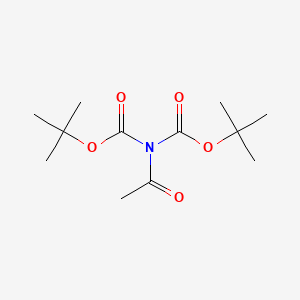

Tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Biochemistry

Synthesis of Biotin Intermediates : It is used as an intermediate in the synthesis of natural products like Biotin, which plays a crucial role in the metabolic cycle, particularly in the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Chiral Auxiliary Applications : The compound is also involved in the synthesis of chiral auxiliaries, which are essential in producing enantiomerically pure compounds, useful in dipeptide synthesis and in creating specific molecular configurations (Studer, Hintermann, & Seebach, 1995).

Chemical Reactions and Mechanisms

Photooxidation Studies : Researchers have explored its role in dye-sensitized photooxidation processes, leading to the formation of bipyrrolic products. This expands its potential use in organic synthesis and material science (Wasserman, Power, & Petersen, 1996).

Defluorinative Cyclization : It has been used in novel synthetic methods involving intramolecular defluorinative cyclization, indicating its utility in creating complex molecular structures, especially in the field of cyclic amino acid synthesis (Hao, Ohkura, Amii, & Uneyama, 2000).

Advanced Material Synthesis

X-Ray and DFT Analyses : Its derivatives have been synthesized and analyzed using X-ray crystallography and DFT methods, aiding in the understanding of molecular structure and stability, especially in the context of Schiff base compounds (Çolak et al., 2021).

Tert-Butyloxycarbonyl Group Migration : Studies on N→O tert-butyloxycarbonyl (Boc) migration showcase its potential in chemical transformations and organic synthesis processes (Xue & Silverman, 2010).

Synthesis of Pharmaceutically Active Compounds

- Pharmaceutical Intermediate Synthesis : The compound serves as an intermediate for synthesizing various pharmaceutically active substances, highlighting its importance in drug development and synthesis (Han et al., 2018).

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Propiedades

IUPAC Name |

tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4/h7-8H,5-6,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYSIWNZDIJKGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)

![5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B1320258.png)

![5-Ethoxybenzo[d]thiazole](/img/structure/B1320275.png)